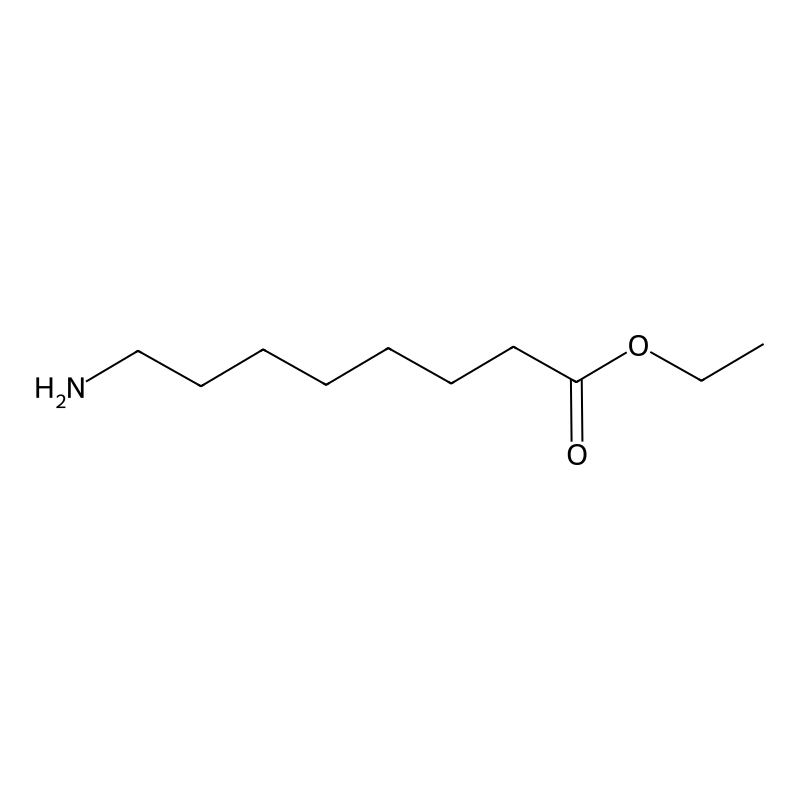

Ethyl 8-aminooctanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications based on 8-Aminooctanoic Acid Research

Precursor for Bioactive Molecules:

8-Aminooctanoic Acid (8-AAN) is an omega-amino acid, meaning it contains an amino group at the end of its carbon chain. This structural feature makes it a potential precursor for various bioactive molecules, such as peptides and peptidomimetics. These molecules can have diverse biological activities, including acting as antimicrobials, antioxidants, and neuroprotective agents [].

Ethyl 8-aminooctanoate, sharing a similar structure with 8-AAN, could potentially be explored as a starting material for the synthesis of similar bioactive molecules. However, further research is needed to confirm this possibility.

Investigation in Metabolic Pathways:

8-AAN is a known human metabolite, meaning it is a naturally occurring product of certain metabolic processes in the human body. Research suggests its involvement in fatty acid metabolism and the urea cycle [].

Ethyl 8-aminooctanoate is an organic compound classified as an amino acid derivative. It features an octanoic acid backbone with an ethyl ester group and an amino group at the eighth carbon position. Its chemical formula is C₁₀H₁₉NO₂, and it has a molecular weight of approximately 185.26 g/mol. This compound is notable for its hydrophobic properties due to the long carbon chain, making it relevant in various biochemical and industrial applications.

- Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

- Acylation: The amino group can undergo acylation with acid chlorides or anhydrides, leading to the formation of amides.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide, resulting in shorter-chain amines.

- Hydrogenation: The compound may be reduced to form corresponding amines.

These reactions make it versatile in organic synthesis and biochemical pathways .

The synthesis of ethyl 8-aminooctanoate typically involves several steps:

- Bromination of Octanoic Acid: Starting with octanoic acid, bromination at the eighth position yields 8-bromo-octanoic acid.

- Reaction with Ethylamine: The brominated compound is then reacted with ethylamine under catalytic conditions, often at elevated temperatures, to produce ethyl 8-aminooctanoate .

- Purification: The resultant product is purified through techniques such as recrystallization or chromatography.

This method allows for the efficient production of ethyl 8-aminooctanoate while minimizing side reactions .

Ethyl 8-aminooctanoate has various applications, including:

- Pharmaceuticals: It can serve as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological or metabolic disorders.

- Biotechnology: Its properties may be exploited in the development of biocatalysts or enzyme inhibitors.

- Food Industry: Due to its flavor profile, it could find applications in flavoring agents or food additives.

Its unique structure provides opportunities for further exploration in these fields .

Interaction studies involving ethyl 8-aminooctanoate focus primarily on its binding affinity and reactivity with biological macromolecules:

- Protein Interactions: Research indicates potential interactions with enzymes and receptors, which could elucidate its role in metabolic pathways.

- Cellular Uptake Mechanisms: Studies have shown that similar compounds can influence cellular uptake mechanisms, impacting their bioavailability and efficacy.

These studies are crucial for understanding the compound's biological implications and therapeutic potential .

Several compounds share structural similarities with ethyl 8-aminooctanoate. Here are a few notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Ethyl Octanoate | Ester | Commonly used as a flavoring agent; less polar. |

| Ethyl 7-aminoheptanoate | Amino Acid Derivative | Similar chain length; potential neuroactive effects. |

| Ethyl 9-amino nonanoate | Amino Acid Derivative | Longer carbon chain; different biological activities. |

| Ethyl 6-aminohexanoate | Amino Acid Derivative | Shorter chain; different reactivity patterns. |

Ethyl 8-aminooctanoate's unique position of the amino group at the eighth carbon differentiates it from these compounds, potentially leading to distinct biological activities and applications .

Classical Organic Synthesis Routes

Esterification of 8-Aminooctanoic Acid with Ethanol

The direct esterification of 8-aminooctanoic acid with ethanol represents one of the most straightforward approaches to synthesizing ethyl 8-aminooctanoate. This methodology follows the principles of Fischer esterification, where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst to form an ester and water. The reaction mechanism involves protonation of the carbonyl oxygen by the acid catalyst, making the carbonyl carbon a more electrophilic center that readily undergoes nucleophilic attack by the alcohol molecule. The process typically requires elevated temperatures and excess alcohol to drive the equilibrium toward ester formation.

The classical Fischer esterification mechanism proceeds through several distinct steps that have been well-characterized in the literature. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of ethanol on the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes elimination of water to yield the desired ester product. The use of sulfuric acid as a catalyst is particularly common due to its dual role in activating the carbonyl group and facilitating water elimination as a good leaving group.

Industrial applications of this methodology often employ continuous esterification processes to achieve high yields and improved efficiency. Recent developments in esterification technology have demonstrated that reactions can proceed effectively even in aqueous environments, challenging traditional assumptions about water interference. Phenolsulfonic acid-formaldehyde resin catalysts have shown remarkable performance in promoting esterification reactions, achieving yields up to 95 percent without the need for water removal from the reaction mixture. This approach represents a significant advancement over conventional methods that require water elimination to drive the equilibrium toward product formation.

The optimization of reaction conditions for 8-aminooctanoic acid esterification involves careful consideration of temperature, catalyst concentration, and alcohol-to-acid ratio. Research has shown that elevated temperatures between 80 and 160 degrees Celsius are typically required for efficient conversion. The presence of the amino group in the substrate can complicate the esterification process, as it may interfere with the acid catalyst or participate in side reactions that reduce overall yield.

Catalytic Reduction Strategies Using Palladium on Carbon or Other Metal Catalysts

Palladium on carbon catalysts represent a cornerstone methodology for synthesizing ethyl 8-aminooctanoate through reductive approaches. These heterogeneous catalysts are particularly effective for hydrogenation reactions that convert nitrile precursors or other reducible functional groups to the desired amino-ester product. The mechanism of palladium-catalyzed reductive amination involves the formation of imine intermediates followed by selective reduction to yield primary amines. Recent mechanistic studies have revealed that the hydroxyl groups present in palladium hydroxide clusters play a crucial role in facilitating both imine formation and subsequent reduction steps.

Advanced palladium-based systems have shown remarkable selectivity in reductive amination reactions, particularly when supported on specialized materials such as graphitic carbon nitride nanosheets. These catalysts can achieve greater than 90 percent selectivity for sterically hindered amines at room temperature, demonstrating the potential for mild reaction conditions in amino-ester synthesis. The mechanism involves proton transfer between different molecules facilitated by hydroxyl groups on the palladium surface, enabling both imine generation and subsequent reduction in a single catalytic system.

Alternative metal catalysts have also been explored for amino-ester synthesis through reductive pathways. Ruthenium-based catalysts have shown promise for ester hydrogenation reactions, particularly when incorporated into bifunctional metal complexes. These systems can effectively reduce ester functionalities under hydrogen atmosphere, providing an alternative route to amino-alcohol intermediates that can be subsequently functionalized. The development of novel metal-nitrogen heterocyclic carbene complexes has further expanded the toolkit available for selective ester reduction reactions.

Halogenated Carboxylic Acid Ester Pathways via Metal Cyanate Reactions

The synthesis of ethyl 8-aminooctanoate through halogenated carboxylic acid ester pathways represents an innovative approach that utilizes metal cyanate chemistry to introduce amino functionality. This methodology involves the reaction of halogenated carboxylic acid esters with metal cyanates and alcohols at elevated temperatures to produce urethane intermediates, which are subsequently converted to amino acids through acidic hydrolysis. The process offers significant advantages for large-scale production due to its high efficiency and the ability to handle longer-chain omega-chlorocarboxylic acid esters that are difficult to process through alternative routes.

The mechanism of metal cyanate reactions with halogenated esters proceeds through nucleophilic substitution, where the cyanate ion displaces the halogen atom to form a urethane linkage. Potassium cyanate is the preferred metal cyanate due to its favorable reactivity and cost considerations. The reaction typically requires temperatures between 80 and 200 degrees Celsius, with optimal conditions around 140 degrees Celsius for maximum yield and minimal side product formation. The use of polar aprotic solvents such as dimethylformamide provides the necessary solubility for all reaction components while maintaining chemical inertness under the reaction conditions.

Detailed synthetic protocols have been developed for the conversion of 8-chlorooctanoic acid ethyl ester using this methodology. The process involves continuous addition of the halogenated ester and alcohol to a solution of potassium cyanate in dimethylformamide at elevated temperature. This continuous addition strategy ensures that the organic reactants remain in deficit throughout most of the reaction time, promoting rapid product formation and achieving yields of approximately 80 percent within three hours. The resulting urethane intermediate can be efficiently converted to the desired amino-ester through acidic hydrolysis using aqueous hydrochloric acid.

Industrial applications of this methodology benefit from the simplified purification procedures that result from the reaction design. The acidic hydrolysis step simultaneously accomplishes ester saponification, urethane cleavage, and decarboxylation of the intermediate carbamic acid functionality. Water removal during the workup process can be achieved using entraining agents such as cyclohexane, which also facilitates the removal of excess hydrochloric acid. The final amino-ester product can be recovered through ion-exchange methods or direct crystallization, depending on the specific requirements of the application.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization for Large-Scale Esterification

Continuous flow reactor technology has emerged as a transformative approach for large-scale production of ethyl 8-aminooctanoate, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes. These systems enable precise temperature and residence time control, leading to improved yields and reduced formation of unwanted byproducts. The implementation of continuous flow esterification has demonstrated remarkable efficiency, with some systems achieving nearly quantitative conversion rates under optimized conditions.

The design of continuous flow reactors for esterification reactions requires careful consideration of multiple parameters including flow rate, temperature profile, and reactor geometry. Microwave-assisted continuous flow systems have shown particular promise, allowing for rapid heating and precise temperature control that enhances reaction kinetics. Research has demonstrated that flow esterification can be significantly more productive than batch methods, with some systems producing approximately 0.75 grams of ester per 30 minutes compared to only 0.10 grams for equivalent batch processes.

Advanced reactor designs incorporate specialized packing materials and catalyst systems to maximize conversion efficiency. Heterogeneous acid catalysts such as phenolsulfonic acid-formaldehyde resins have been successfully implemented in packed bed reactors, providing consistent catalytic activity over extended operation periods. These catalyst systems can operate continuously for multiple days without significant loss of activity, making them ideal for industrial-scale production. The use of such heterogeneous catalysts also simplifies product separation and catalyst recovery, reducing overall process costs.

Optimization studies for continuous flow esterification have identified critical operating parameters that directly impact product quality and yield. Temperature control is particularly important, with studies showing that optimal conversion requires precise temperature management throughout the reactor length. Flow rate optimization balances residence time requirements with throughput objectives, typically requiring flow rates between 0.15 and 0.25 milliliters per minute for laboratory-scale reactors that can be scaled proportionally for industrial applications. The integration of automated control systems enables real-time adjustment of these parameters based on process monitoring data.

Purification Methods: Distillation, Crystallization, and Chromatography

The purification of ethyl 8-aminooctanoate in industrial settings requires sophisticated separation techniques that can handle the unique challenges posed by the compound's dual functional groups. Fractional distillation under reduced pressure represents the primary purification method, taking advantage of the compound's volatility at elevated temperatures and reduced pressures. The process typically operates under vacuum conditions of 0.5 millimeters of mercury, with the target compound boiling at approximately 100 degrees Celsius under these conditions.

The distillation process requires careful optimization to separate ethyl 8-aminooctanoate from closely related impurities that may form during synthesis. Primary impurities include diester compounds formed through secondary reactions during esterification and secondary amines produced during hydrogenation steps. The separation of these components relies on their distinct boiling points and volatility differences, with secondary amine impurities typically remaining as high-boiling residues. Continuous distillation systems can process significant quantities of crude product, with industrial-scale operations achieving throughputs of several kilograms per hour.

Acid-base extraction techniques provide an effective complementary purification method that exploits the basic nature of the amino group. The crude amino-ester is dissolved in dilute hydrochloric acid solution, effectively converting the amino group to its protonated salt form and rendering the compound water-soluble. Nonpolar impurities such as unreacted ester starting materials can then be extracted using organic solvents like carbon tetrachloride. The purified amino-ester is subsequently regenerated through treatment with sodium hydroxide solution and recovered through phase separation.

Chromatographic purification methods offer high-resolution separation capabilities for applications requiring exceptional purity levels. Flash column chromatography using silica gel stationary phases and ethyl acetate mobile phases can achieve purities exceeding 98 percent as determined by gas chromatographic analysis. These methods are particularly valuable for research applications and specialty chemical production where high purity is essential. The scalability of chromatographic methods for industrial applications depends on the specific purity requirements and economic considerations related to solvent consumption and processing time.

Novel Synthetic Approaches

Enzymatic Catalysis for Stereoselective Synthesis

Enzymatic catalysis represents a cutting-edge approach for the stereoselective synthesis of ethyl 8-aminooctanoate, offering unique advantages in terms of reaction selectivity and environmental sustainability. Lipases and proteases have demonstrated significant potential for catalyzing the formation of amino acid ester bonds under mild reaction conditions. The use of surfactant-enzyme complexes has emerged as a particularly effective strategy for enhancing enzymatic activity in organic solvents, enabling reactions that would be challenging or impossible in aqueous media.

Research has identified subtilisin-based enzyme systems as highly effective catalysts for amino acid esterification reactions. Surfactant-subtilisin complexes exhibit exceptional synthetic activity in polar organic solvents such as pyridine, demonstrating the potential for enzyme-catalyzed amino-ester synthesis. These biocatalytic systems offer remarkable regioselectivity, preferentially introducing amino acid residues at specific positions within carbohydrate or other substrate molecules. The regioselective nature of enzymatic catalysis provides opportunities for synthesizing amino-ester derivatives with precise structural control.

The development of enzymatic synthesis methods requires optimization of reaction conditions including solvent selection, temperature, and enzyme loading. Polar organic solvents have proven most effective for amino acid esterification reactions, providing the necessary solubility for both substrate and product while maintaining enzyme stability. Temperature optimization balances reaction rate enhancement with enzyme stability considerations, typically requiring moderate temperatures to preserve catalytic activity over extended reaction periods.

Advanced biocatalytic systems incorporate novel enzyme engineering approaches to enhance stability and selectivity for amino-ester synthesis. Protein engineering techniques can modify enzyme active sites to accommodate specific substrate structures and improve catalytic efficiency. The use of immobilized enzyme systems provides additional benefits including improved enzyme stability, simplified product separation, and the potential for enzyme reuse in multiple reaction cycles. These developments position enzymatic catalysis as a viable alternative to traditional chemical synthesis methods for specialized applications requiring high selectivity or environmentally benign processing conditions.

Microwave-Assisted and Solvent-Free Reaction Optimization

Microwave-assisted synthesis has revolutionized the production of ethyl 8-aminooctanoate by dramatically reducing reaction times and improving energy efficiency compared to conventional heating methods. This technology enables rapid and uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved yield profiles. Microwave heating has proven particularly effective for esterification reactions, where traditional heating methods may require several hours to achieve complete conversion.

The optimization of microwave-assisted esterification involves careful control of power levels and irradiation times to achieve maximum conversion while minimizing side reactions. Research has demonstrated that microwave heating can reduce esterification reaction times from four hours to approximately eighteen minutes while maintaining equivalent or superior yields. Power levels typically range from 80 to 300 watts depending on the reaction scale and specific requirements. The ability to precisely control microwave power enables fine-tuning of reaction conditions for optimal performance.

Solvent-free reaction conditions represent another innovative approach that eliminates the environmental and economic costs associated with organic solvents. These methods rely on direct contact between reactants, often facilitated by microwave heating to ensure adequate mixing and heat transfer. Solvent-free esterification has achieved remarkable success in protein modification reactions, demonstrating the broad applicability of this approach. The elimination of solvents simplifies product isolation and reduces waste generation, making these methods attractive for industrial applications.

Continuous flow microwave systems combine the benefits of microwave heating with the advantages of flow reactor technology. These hybrid systems enable precise control over temperature profiles and residence times while maintaining the rapid heating characteristics of microwave irradiation. Flow microwave reactors can operate continuously for extended periods, making them suitable for large-scale production applications. The integration of automated monitoring and control systems enables real-time optimization of reaction parameters based on product quality measurements.

| Synthesis Method | Reaction Time | Yield (%) | Temperature (°C) | Pressure Conditions |

|---|---|---|---|---|

| Fischer Esterification | 2-4 hours | 85-95 | 80-160 | Atmospheric |

| Pd/C Reduction | 3-12 hours | 75-92 | 25-177 | H₂ atmosphere |

| Metal Cyanate Route | 3-4 hours | 80-85 | 120-160 | Atmospheric |

| Continuous Flow | 30-75 minutes | 85-99 | 160-225 | 17 bar |

| Microwave-Assisted | 18-30 minutes | 89-95 | 90-200 | Atmospheric |

| Enzymatic Synthesis | 6-24 hours | 70-90 | 25-50 | Atmospheric |